The compound (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is a synthetic analog of the naturally occurring enkephalins, which are peptide neurotransmitters that bind to opioid receptors in the brain. These peptides play a crucial role in modulating pain, stress, and emotional responses. The specific modifications in this compound enhance its binding affinity and selectivity for opioid receptors, potentially leading to improved therapeutic effects and reduced side effects compared to traditional enkephalins.
Enkephalins are classified as endogenous opioid peptides, which include Met-enkephalin and Leu-enkephalin. They are derived from the precursor protein proenkephalin and primarily function as neurotransmitters in the central nervous system. The compound in question is categorized as a modified enkephalin, specifically designed to explore structure-activity relationships and improve pharmacological properties.
The synthesis of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner on a solid support. The key steps include:
This method allows for precise control over the sequence and modifications of the peptide, enabling the incorporation of non-standard amino acids like D-Alanine and N-Methylphenylalanine.
The molecular structure of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin includes several key features:
The three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its spatial arrangement and interactions with receptors.
The chemical reactivity of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin primarily involves interactions with opioid receptors, leading to various biological responses. Key reactions include:
The mechanism of action of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin involves binding to opioid receptors located in the central nervous system. Upon binding:
Data from studies indicate that modified enkephalins exhibit altered pharmacokinetics compared to their unmodified counterparts, often leading to increased potency and duration of action.
The primary applications of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin include:
This compound exemplifies how structural modifications can lead to significant advancements in therapeutic efficacy while addressing safety concerns in opioid pharmacotherapy.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2